3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester
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Overview
Description
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with a suitable esterifying agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
- 9-Boc-3-oxa-9-azaspiro[5.5]undecane
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 1,1-dimethylethyl ester
Uniqueness
What sets 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester apart is its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired .
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(16)19-11(17)9-14/h4-9H2,1-3H3 |
InChI Key |
VBTTVJHJPZBNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC(=O)C2 |
Origin of Product |
United States |
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